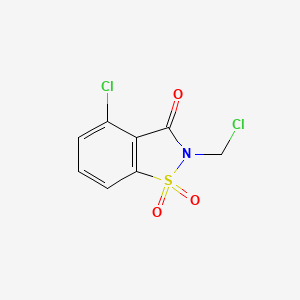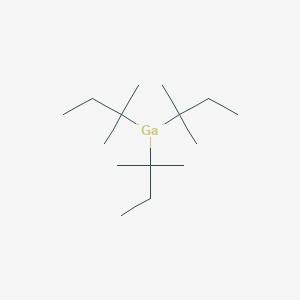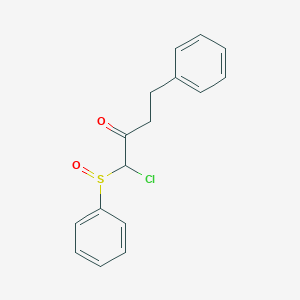
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- is an organic compound with a complex structure that includes a butanone backbone, a phenyl group, a chlorine atom, and a phenylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- typically involves multiple steps. One common method includes the chlorination of 4-phenyl-2-butanone, followed by the introduction of the phenylsulfinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of 4-phenyl-2-butanone.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2-butanone: Lacks the chlorine and phenylsulfinyl groups.
1-Chloro-4-phenyl-2-butanone: Lacks the phenylsulfinyl group.
4-Phenyl-4-(phenylsulfanyl)-2-butanone: Contains a phenylsulfanyl group instead of a phenylsulfinyl group.
Uniqueness
This detailed article provides a comprehensive overview of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
162147-97-9 |
|---|---|
Molekularformel |
C16H15ClO2S |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
1-(benzenesulfinyl)-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15ClO2S/c17-16(20(19)14-9-5-2-6-10-14)15(18)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChI-Schlüssel |
RILGLIBKVFVREC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C(S(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


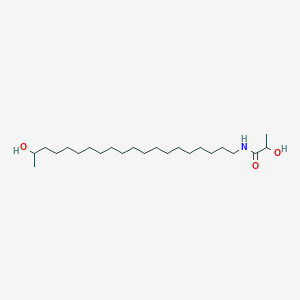
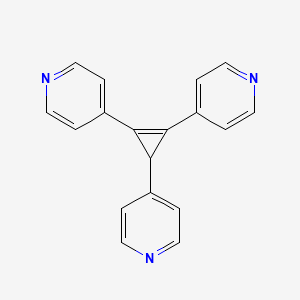
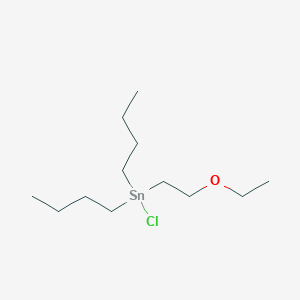
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
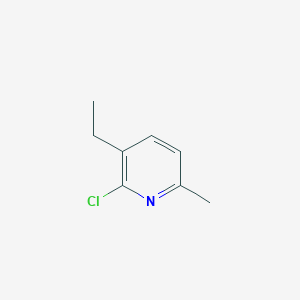
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
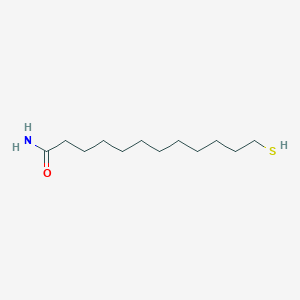
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)

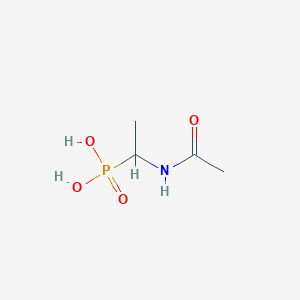
![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
